7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Overview
Description
7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a useful research compound. Its molecular formula is C6H4ClN3O and its molecular weight is 169.57. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Antimetabolites
The compound has been utilized in the chemical synthesis of potential antimetabolites, specifically in the regioselective introduction of a chlorine atom into the imidazo[4,5-b]pyridine nucleus. This process is significant for preparing chloroimidazo[4,5-b]pyridine nucleosides, which are crucial precursors for developing 1-deazaadenosine (Itoh, Ono, Sugawara, & Mizuno, 1982).
Nitration and Halogenation Processes
The compound has been a subject of research in nitration and halogenation processes. Nitration of its derivatives can result in various nitro- and dinitro-imidazo[4,5-b]pyridin-2-ones. These processes are crucial for the formation of chloro- and bromo-nitro compounds, demonstrating the compound's versatility in chemical reactions (Smolyar, Lopatinskaya, Vasilechko, Lomov, & Yutilov, 2007).
Corrosion Inhibition
In a more applied context, derivatives of this compound have been evaluated for their performance as corrosion inhibitors. Specifically, certain imidazo[4,5-b] pyridine derivatives have shown high inhibition performance against mild steel corrosion, demonstrating the compound's potential in industrial applications (Saady et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been reported to have a wide range of biological properties , suggesting that they may interact with multiple targets.
Mode of Action
It’s known that imidazo[4,5-b]pyridine derivatives can inhibit microtubule assembly formation , which could be a potential mode of action for this compound.
Biochemical Pathways
Given the potential inhibition of microtubule assembly , it’s likely that the compound affects pathways related to cell division and growth.
Pharmacokinetics
Some imidazo[4,5-b]pyridine derivatives have been reported to have pronounced oral bioavailability , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
Given the potential inhibition of microtubule assembly , the compound could potentially induce cell cycle arrest and apoptosis in cancer cells.
Biochemical Analysis
Biochemical Properties
7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity .
Cellular Effects
The effects of 7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. This binding interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
The effects of 7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and gene expression. At higher doses, toxic or adverse effects can be observed, including cellular damage and disruption of normal metabolic processes. Threshold effects have been identified, indicating specific dosage levels at which the compound transitions from being beneficial to harmful .
Metabolic Pathways
7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing the overall metabolic flux and levels of metabolites. For instance, this compound can inhibit enzymes involved in the synthesis of nucleotides, leading to reduced nucleotide levels and altered DNA replication and repair processes .
Transport and Distribution
Within cells and tissues, 7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biochemical effects. The transport and distribution of this compound are critical for its efficacy and overall impact on cellular function .
Properties
IUPAC Name |
7-chloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-3-1-2-8-5-4(3)9-6(11)10-5/h1-2H,(H2,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRJLARTHJVKGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680440 | |
Record name | 7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202780-76-4 | |
Record name | 7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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